Cinerubin B is predominantly sourced from Streptomyces species, specifically through fermentation processes. The strain Streptomyces stackebrandtii has been identified as a significant producer of this compound, highlighting the importance of microbial biosynthesis in the production of secondary metabolites like Cinerubin B .
Cinerubin B belongs to the class of glycosylated natural products, characterized by an aglycone (the non-sugar component) linked to one or more sugar moieties. Its classification as an anthracycline places it among a group of compounds recognized for their use in cancer therapy due to their ability to intercalate DNA and inhibit topoisomerase II .
The synthesis of Cinerubin B can be achieved through both natural fermentation and synthetic organic chemistry methods. The natural route involves optimizing fermentation conditions to enhance yield, including controlling temperature, pH, and nutrient availability.
Technical Details:
Cinerubin B's molecular structure has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula is identified as , with a molecular weight of approximately 656.2480 g/mol .
Cinerubin B participates in various chemical reactions typical of anthracyclines, such as:
Technical Details:
The mechanism of action for Cinerubin B primarily involves:
Studies indicate that Cinerubin B exhibits significant cytotoxicity against various cancer cell lines, reinforcing its potential as an anticancer agent.
Relevant data from studies indicate that the compound maintains its activity under a range of environmental conditions but may degrade under extreme pH or temperature conditions .
Cinerubin B has several scientific applications:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3